molecular formula C11H10BrNO2 B126228 N-(6-Bromo-1-oxo-2,3-dihydro-1H-inden-5-yl)acetamide CAS No. 158205-18-6

N-(6-Bromo-1-oxo-2,3-dihydro-1H-inden-5-yl)acetamide

Katalognummer B126228
CAS-Nummer: 158205-18-6
Molekulargewicht: 268.11 g/mol
InChI-Schlüssel: YHERMLQVYMECSV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

“N-(6-Bromo-1-oxo-2,3-dihydro-1H-inden-5-yl)acetamide” is a chemical compound with the linear formula C11H12BrNO . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The molecular structure of “N-(6-Bromo-1-oxo-2,3-dihydro-1H-inden-5-yl)acetamide” has been studied in the context of SARS-CoV-2 non-structural protein-1 (nsp1) . The structure of this compound has been determined using X-ray diffraction .

Wissenschaftliche Forschungsanwendungen

Organic Photovoltaic Devices

This compound serves as a building block in the synthesis of non-fullerene acceptors (NFAs) like ITIC-2F, IHIC-2F, IEIC-2F, IXIC-2F. These NFAs are crucial for developing highly efficient organic photovoltaic devices, which are a promising alternative to traditional silicon-based solar cells due to their lightweight, flexibility, and potential for low-cost production .

Pharmaceutical Testing

This compound is available for purchase as a high-quality reference standard, which is essential for pharmaceutical testing. It ensures accurate results in the analysis and quality control of pharmaceutical products .

Anti-HIV Research

Indole derivatives, including those related to N-(6-Bromo-1-oxo-2,3-dihydro-1H-inden-5-yl)acetamide , have been studied for their potential as anti-HIV agents. Molecular docking studies have been performed to evaluate their efficacy in inhibiting HIV-1 .

Safety and Handling

The compound’s safety profile indicates that it should be handled with care, as it poses certain health risks. It is classified with signal words like “Danger,” and associated with hazard statements such as H301+H311+H331 (toxic if swallowed, in contact with skin, or if inhaled). Appropriate safety measures must be taken during research and handling .

Safety and Hazards

The safety and hazards associated with “N-(6-Bromo-1-oxo-2,3-dihydro-1H-inden-5-yl)acetamide” are not explicitly mentioned in the sources. Sigma-Aldrich provides this product “as-is” and makes no representation or warranty with respect to this product .

Eigenschaften

IUPAC Name

N-(6-bromo-1-oxo-2,3-dihydroinden-5-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrNO2/c1-6(14)13-10-4-7-2-3-11(15)8(7)5-9(10)12/h4-5H,2-3H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHERMLQVYMECSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=C2C(=C1)CCC2=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00433874
Record name N-(6-Bromo-1-oxo-2,3-dihydro-1H-inden-5-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00433874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6-Bromo-1-oxo-2,3-dihydro-1H-inden-5-yl)acetamide

CAS RN

158205-18-6
Record name N-(6-Bromo-1-oxo-2,3-dihydro-1H-inden-5-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00433874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 5-acetylamino-6-bromoindane (43.0 g, 0.17 mol) in glacial acetic acid (400 mL) at 50°-55° C. was added dropwise a solution of chromium trioxide (70.0 g, 0,7 mol) in 50% aqueous acetic acid (400 mL) over a period of 30 min. After further stirring for 15 min, the mixture was cooled to 0° C. and quenched with 2-propanol (100 mL). Solvent was removed in vacuo. The residue was diluted with water (1 L) and extracted with ethyl acetate (2×500 mL). The combined ethyl acetate layer was washed with 0.5M aqueous NaOH (1 L), brine, dried over anhydrous MgSO4 and concentrated to give 36 g (80%) of the title compound as a light brown solid which was contaminated with about 10% of 5-bromo-6-acetylamino- 1-indanone. 1H NMR (CDCl3); δ8.60 (1H, s), 7.90 (1H, s), 7.90 (1H, s), 3.10 (2H, t), 2.70 (2H, t), 2.30 (3H, s).
Quantity
43 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
reactant
Reaction Step One
Quantity
400 mL
Type
reactant
Reaction Step One
Quantity
70 g
Type
catalyst
Reaction Step One
Yield
80%

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.